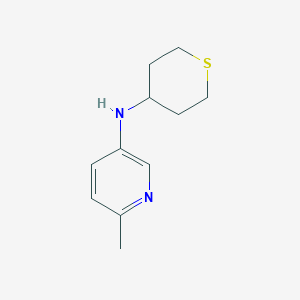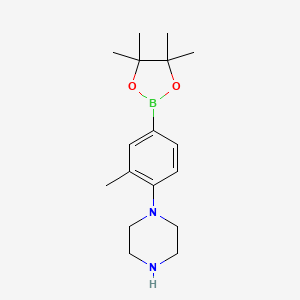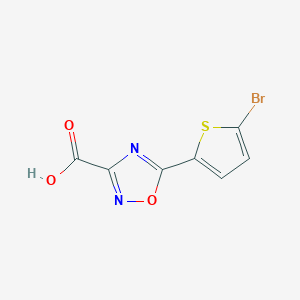
Cis-2-(4-fluorophenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-(4-fluorophenyl)cyclopropan-1-amine is a chemical compound known for its unique structural features and potential applications in various fields. It is characterized by a cyclopropane ring substituted with a 4-fluorophenyl group and an amine group. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(4-fluorophenyl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Substitution: The introduction of the 4-fluorophenyl group can be accomplished through a substitution reaction. This involves the reaction of a cyclopropane derivative with a fluorobenzene compound under suitable conditions.
Amine Introduction: The final step involves the introduction of the amine group. This can be achieved through the reaction of the substituted cyclopropane with an amine source, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cis-2-(4-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Addition: Addition reactions can occur at the cyclopropane ring, leading to ring-opening or other structural modifications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.
Addition: Catalysts such as palladium, platinum, and nickel can promote addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Cis-2-(4-fluorophenyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development for neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of cis-2-(4-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Trans-2-(4-fluorophenyl)cyclopropan-1-amine: This isomer differs in the spatial arrangement of the substituents on the cyclopropane ring.
2-(4-chlorophenyl)cyclopropan-1-amine: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
2-(4-methylphenyl)cyclopropan-1-amine: This compound has a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
Cis-2-(4-fluorophenyl)cyclopropan-1-amine is unique due to its specific spatial arrangement and the presence of a fluorine atom, which can influence its chemical reactivity and biological activity. The cis configuration may result in different interactions with molecular targets compared to its trans isomer, and the fluorine atom can enhance its stability and lipophilicity.
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(1R,2R)-2-(4-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9-/m1/s1 |
InChI Key |
GTYFDGYGRFJTKJ-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC=C(C=C2)F |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)



![7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066166.png)



![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)
![Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)

